molecular formula C13H8BrClN2O3S B445633 5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide

5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide

Cat. No.: B445633
M. Wt: 387.64g/mol
InChI Key: UIAAZOHQFCADIT-FZSIALSZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide is a complex organic compound that features a combination of bromine, chlorine, benzodioxole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide lies in its combination of bromine, chlorine, benzodioxole, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H8BrClN2O3S

Molecular Weight

387.64g/mol

IUPAC Name

5-bromo-N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H8BrClN2O3S/c14-12-2-1-11(21-12)13(18)17-16-5-7-3-9-10(4-8(7)15)20-6-19-9/h1-5H,6H2,(H,17,18)/b16-5+

InChI Key

UIAAZOHQFCADIT-FZSIALSZSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(S3)Br)Cl

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=C(S3)Br)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(S3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.